Retrorsine-d4
Description
Significance of Isotopic Labeling in Compound Research
Isotopic labeling is a technique where an atom in a molecule is replaced by its isotope, which has the same number of protons but a different number of neutrons. This subtle change in mass does not significantly alter the chemical properties of the compound but makes it distinguishable by mass-sensitive analytical techniques like mass spectrometry (MS). lumiprobe.com
Deuterium (B1214612) (²H or D), a stable isotope of hydrogen, is commonly used for this purpose. The replacement of hydrogen with deuterium creates a heavier molecule, which can be easily differentiated from its non-labeled counterpart by a mass spectrometer. lumiprobe.com This principle is fundamental to its application in various research areas, including:
Quantitative Analysis: Deuterated compounds are widely used as internal standards in quantitative mass spectrometry. lumiprobe.com By adding a known amount of the deuterated analog to a sample, any variations in sample preparation or instrument response can be corrected, leading to more accurate and precise quantification of the target analyte.
Mechanistic Studies: Isotopic labeling helps in elucidating metabolic pathways and reaction mechanisms. By tracking the fate of the labeled compound within a biological system, researchers can identify metabolites and understand the biochemical transformations a compound undergoes. nih.gov The difference in bond strength between carbon-deuterium (C-D) and carbon-hydrogen (C-H) bonds can also lead to a "kinetic isotope effect," where the deuterated compound may react at a different rate, providing insights into the rate-determining steps of a reaction. plos.org
Overview of Retrorsine (B1680556) as a Key Pyrrolizidine (B1209537) Alkaloid Research Subject
Retrorsine is a naturally occurring pyrrolizidine alkaloid found in various plant species of the Senecio genus. It is known for its significant hepatotoxicity, which has made it a subject of extensive toxicological research. medchemexpress.com Studies on Retrorsine have provided valuable insights into the mechanisms of PA-induced liver injury, including its metabolic activation by cytochrome P450 enzymes into reactive pyrrolic esters that can bind to cellular macromolecules like DNA and proteins. nih.gov
The chemical and physical properties of Retrorsine are well-documented, providing a baseline for comparative studies with its deuterated analog.
| Property | Retrorsine | Retrorsine-d4 (B1163183) |
|---|---|---|
| Chemical Formula | C18H25NO6 | C18H21D4NO6 |
| Molecular Weight | 351.4 g/mol | 355.42 g/mol |
| Appearance | Colorless prisms | Data not available |
| Solubility | Slightly soluble in water, ethanol, and acetone; soluble in chloroform | Data not available |
Rationale for Deuterated Retrorsine (this compound) in Advanced Mechanistic and Quantitative Studies
The development and use of this compound are driven by the need for greater accuracy and deeper mechanistic understanding in PA research.
In quantitative studies , particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), this compound serves as an ideal internal standard for the quantification of Retrorsine in complex matrices such as food, feed, and biological samples. lcms.czwaters.com Because this compound is chemically almost identical to Retrorsine, it behaves similarly during sample extraction, cleanup, and chromatographic separation. However, its higher mass allows it to be distinguished by the mass spectrometer. This co-elution and differential detection enable the correction for matrix effects and variations in analytical processing, leading to highly reliable and accurate measurements. Validation of such methods often demonstrates good recovery and repeatability. For instance, methods for PA analysis using internal standards have shown recovery rates ranging from 64% to 127% with relative standard deviations (RSDr) for repeatability below 15%. nih.gov
In mechanistic studies , this compound can be used as a tracer to investigate the metabolic fate of Retrorsine. By administering this compound to an in vitro or in vivo system, researchers can track the appearance of deuterated metabolites using mass spectrometry. This allows for the unambiguous identification of metabolic products derived from Retrorsine, helping to map its biotransformation pathways. Furthermore, studying the kinetic isotope effect by comparing the metabolism rate of Retrorsine and this compound can provide valuable information about the enzymatic reactions involved in its metabolic activation and detoxification, pinpointing the rate-limiting steps in these processes. nih.govplos.org
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C18H25NO6 |
|---|---|
Molecular Weight |
355.4 g/mol |
IUPAC Name |
(1R,4Z,6R,7S,17R)-10,10,13,13-tetradeuterio-4-ethylidene-7-hydroxy-7-(hydroxymethyl)-6-methyl-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione |
InChI |
InChI=1S/C18H25NO6/c1-3-12-8-11(2)18(23,10-20)17(22)24-9-13-4-6-19-7-5-14(15(13)19)25-16(12)21/h3-4,11,14-15,20,23H,5-10H2,1-2H3/b12-3-/t11-,14-,15-,18-/m1/s1/i6D2,9D2 |
InChI Key |
BCJMNZRQJAVDLD-HNOQTVLNSA-N |
Isomeric SMILES |
[2H]C1(C=C2[C@H]3N1CC[C@H]3OC(=O)/C(=C\C)/C[C@H]([C@@](C(=O)OC2([2H])[2H])(CO)O)C)[2H] |
Canonical SMILES |
CC=C1CC(C(C(=O)OCC2=CCN3C2C(CC3)OC1=O)(CO)O)C |
Origin of Product |
United States |
Synthesis and Isotopic Labeling of Retrorsine D4
Strategies for Site-Specific Deuterium (B1214612) Incorporation
The strategic incorporation of deuterium at specific sites within the retrorsine (B1680556) molecule is essential for its use in scientific research. These deuterated analogs allow for the tracing of metabolic pathways and provide a means for accurate quantification in complex biological matrices. nih.gov
One of the primary methods for achieving site-specific deuterium incorporation is through the use of deuterated precursors in biosynthetic systems. psu.edu By feeding organisms that naturally produce retrorsine, such as plants from the Senecio genus, with specifically labeled building blocks, the deuterium atoms are integrated into the final alkaloid structure. rsc.orgpsu.edu This approach leverages the plant's enzymatic machinery to perform stereospecific reactions, resulting in a precisely labeled product. rsc.org
Alternatively, chemical synthesis offers a more controlled, albeit often more complex, route to deuterated retrorsine. This involves multi-step organic synthesis where deuterium is introduced at a specific stage using deuterated reagents. core.ac.uk This method allows for the creation of labeled compounds that may not be accessible through biosynthetic routes.
Precursor Labeling Approaches and Biosynthetic Pathways
The biosynthesis of retronecine (B1221780), the necine base of retrorsine, has been extensively studied using isotopically labeled precursors. cdnsciencepub.comresearchgate.net These studies have been instrumental in mapping the intricate enzymatic steps involved in its formation. rsc.org
Incorporation of Deuterated Putrescines into Retronecine Biosynthesis
A key precursor in the biosynthesis of retronecine is putrescine. psu.eduresearchgate.net Experiments involving the administration of deuterated putrescines to Senecio isatideus plants have provided significant insights into the formation of the pyrrolizidine (B1209537) ring system. rsc.org
For instance, feeding experiments with [2,2,3,3-²H₄]putrescine resulted in retrorsine labeled at positions C-2, C-6α, C-6β, and C-7α. psu.edursc.org The retention of deuterium at C-7α was a critical finding, indicating that the hydroxylation at this position does not proceed through a keto or enol intermediate. psu.edursc.org
Similarly, the use of [1,1,4,4-²H₄]putrescine led to the production of retrorsine with deuterium primarily at C-3α, C-3β, and the C-9 pro-S position. psu.edursc.org The specific labeling patterns observed with chirally deuterated putrescines, such as (R)-[1-²H₁]putrescine and (S)-[1-²H₁]putrescine, have further elucidated the stereochemistry of the enzymatic reactions in retronecine biosynthesis. rsc.org
| Deuterated Precursor | Deuterium Position in Retrorsine |
| [2,2,3,3-²H₄]putrescine | C-2, C-6α, C-6β, C-7α |
| [1,1,4,4-²H₄]putrescine | C-3α, C-3β, C-9 pro-S |
| (R)-[1-²H₁]putrescine | C-3β, C-5α, C-8α, C-9 pro-S |
| (S)-[1-²H₁]putrescine | C-3α, C-5β |
Chemical Synthesis of Deuterated Retrorsine and its N-Oxide
While biosynthetic methods are powerful, chemical synthesis provides a direct route to deuterated retrorsine and its metabolites, such as the N-oxide. core.ac.ukcymitquimica.com Retrorsine N-oxide is a significant metabolite, and its deuterated form is valuable for metabolic studies. nih.gov The synthesis of Retrorsine-d4 (B1163183), as a labeled analogue of retrorsine, is available through custom synthesis for research purposes. chemicalbook.compharmaffiliates.comsynzeal.com The N-oxide of retrorsine, also known as isatidine, has been isolated from natural sources. shu.ac.uk
Methodologies for Isotopic Purity Assessment
Ensuring the isotopic purity of this compound is critical for its use in quantitative studies. ox.ac.uk High isotopic purity means that the vast majority of the molecules contain the desired number of deuterium atoms at the specified locations, with minimal presence of unlabeled or partially labeled species.
Mass spectrometry (MS) is a primary technique for assessing isotopic purity. By analyzing the mass-to-charge ratio of the molecule, the distribution of isotopologues can be determined. High-resolution mass spectrometry can provide precise mass measurements to confirm the incorporation of deuterium. nih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for determining isotopic purity. ox.ac.uk Specifically, ¹H NMR can be used to observe the reduction in signal intensity at the sites of deuteration, while ²H NMR directly detects the presence and location of deuterium atoms. psu.edu Quantitative NMR (qNMR) can be employed to determine the exact percentage of deuterium incorporation by comparing the integral of the deuterium signal to that of an internal standard. ox.ac.ukeuropa.eu
Spectroscopic Characterization of Deuterated Analogs (e.g., NMR)
The structural confirmation and analysis of deuterated retrorsine rely heavily on spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy. psu.edunih.gov
²H NMR spectroscopy has been instrumental in determining the labeling patterns in retrorsine derived from deuterated precursors. psu.edursc.org The chemical shifts in the ²H NMR spectrum correspond to the positions of the deuterium atoms within the molecule. For example, in the study of retrorsine derived from [2,2,3,3-²H₄]putrescine, distinct signals were observed for deuterium at C-2, C-6α, C-6β, and C-7α. psu.edu
¹H NMR spectroscopy is also crucial for characterizing these labeled compounds. nih.gov By comparing the ¹H NMR spectrum of the deuterated analog to that of the unlabeled retrorsine, the absence or reduction of signals at the deuterated positions can be confirmed. researchgate.net Advanced NMR techniques, such as Nuclear Overhauser Effect (n.o.e.) experiments, have been used to confirm stereochemical assignments in the retrorsine molecule. psu.edu
The table below summarizes the observed ²H NMR chemical shifts for retrorsine biosynthetically labeled with deuterium from [2,2,3,3-²H₄]putrescine. psu.edu
| Deuterated Position | Chemical Shift (δ, ppm) |
| C-6α | 2.15 |
| C-6β | 2.40 |
| C-7α | 5.0 |
| C-2 | 6.20 |
Advanced Analytical Methodologies Utilizing Retrorsine D4
Validation of Analytical Procedures with Deuterated Standards
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. demarcheiso17025.com It is an essential requirement for quality control and is mandated by regulatory bodies to ensure the reliability of analytical data. demarcheiso17025.comaoac.org The use of deuterated standards like Retrorsine-d4 (B1163183) is highly beneficial in the validation of analytical methods, particularly for assessing parameters such as selectivity, specificity, repeatability, and reproducibility. mdpi.com
Selectivity and specificity are critical validation parameters that describe a method's ability to differentiate and quantify the analyte in the presence of other components in the sample matrix, such as impurities or degradation products. lew.roloesungsfabrik.de Specificity is the ability to unequivocally assess the analyte, and a method that is selective for a group of analytes is considered specific. lew.roloesungsfabrik.de
In MS-based methods, the use of a deuterated internal standard like this compound greatly enhances the assessment of selectivity and specificity. lew.ro The mass spectrometer can distinguish between the analyte (retrorsine) and the internal standard (this compound) based on their mass-to-charge ratio, even if they are not chromatographically separated. This allows for confident identification and quantification of the analyte, free from interference from matrix components that might co-elute. To confirm selectivity, blank matrix samples from multiple independent sources are analyzed to ensure no significant interference is observed at the retention time of the analyte. lew.ro
Repeatability and reproducibility are measures of a method's precision. aoac.org
Repeatability refers to the variation in results when the same method is used on the same sample by the same operator with the same equipment over a short period. aoac.orgnih.gov It is often expressed as the repeatability relative standard deviation (%RSDr). nih.govaoac.org
Reproducibility describes the variation when the same method is used on the same sample in different laboratories, by different operators, or with different equipment. aoac.orgnih.gov It is expressed as the reproducibility relative standard deviation (%RSDR). aoac.org
Deuterated internal standards like this compound are crucial for achieving high levels of precision. By compensating for minor, unavoidable variations in sample handling, instrument conditions, and environmental factors, the internal standard ensures that the calculated analyte concentration remains consistent. ijpsr.comnih.gov Validation studies for PA analysis consistently demonstrate good precision when using appropriate internal standards. For example, an LC-MS/MS method for PAs in milk reported repeatability (RSDr) values below 15% at low concentrations. nih.gov A GC-MS method for PAs in feed showed repeatability RSDs between 7.5% and 15.4% and reproducibility RSDs between 14.2% and 18.1%. nih.gov These results underscore the robustness that internal standards bring to analytical procedures.
Determination of Limits of Quantitation in Research Matrices
The limit of quantitation (LOQ) is a key performance characteristic of an analytical method, defined as the lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy. aoac.org For regulatory and research purposes, establishing the LOQ is crucial for assessing exposure and ensuring compliance with safety limits. The determination of the LOQ for Retrorsine (B1680556), facilitated by the use of this compound as an internal standard, is typically performed according to standardized validation protocols. aoac.org
Validation studies are conducted at various concentration levels, including the expected LOQ and multiples of the LOQ (e.g., 5–15 times the LOQ), with multiple replicates to ensure robustness. aoac.org The LOQ is established as the lowest spiking level that meets predefined criteria for recovery and precision. aoac.org Research across various matrices has established specific LOQs for Retrorsine, demonstrating the sensitivity of modern analytical methods. For instance, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method determined the LOQ for Retrorsine to be 1.0 µg/kg in honey. chrom-china.com Another study focusing on teas and associated weeds reported LOQs for a range of pyrrolizidine (B1209537) alkaloids, including Retrorsine, to be between 1 and 5 µg/kg. researchgate.net
Table 1: Examples of Limits of Quantitation (LOQ) for Retrorsine in Various Research Matrices This table is interactive. Click on the headers to sort the data.
| Matrix | Analytical Method | Limit of Quantitation (LOQ) | Reference |
|---|---|---|---|
| Honey | LC-MS/MS | 1.0 µg/kg | chrom-china.com |
| Tea | UHPLC-MS/MS | 1 - 5 µg/kg | researchgate.net |
Detection and Quantification of Retrorsine and its Metabolites in Biological Systems
The detection and quantification of Retrorsine and its metabolites in biological systems are fundamental to toxicological and metabolic studies. These analyses rely heavily on highly sensitive and selective methods, predominantly LC-MS/MS, where this compound is an indispensable tool for ensuring accuracy. dgra.deresearchgate.net The process involves extracting the analytes from complex biological fluids and tissues, followed by chromatographic separation and mass spectrometric detection. bund.deinchem.org The co-occurrence of Retrorsine with its N-oxide form is common, and analytical methods are designed to quantify both. researchgate.net
Plasma and urine are common matrices for assessing systemic exposure and excretion of xenobiotics. In animal studies, the excretion of Retrorsine metabolites has been quantified in urine. Following the administration of Retrorsine to rats, it was found that between 0.2% and 12.4% of the dose was excreted in the urine as metabolic pyrroles within a 24-hour period. nih.gov Further studies on rats detailed the urinary metabolite profile, identifying isatinecic acid, pyrrolic metabolites, N-oxides, and retronecine (B1221780) as excretion products. nih.gov The development of validated LC-MS/MS methods allows for the sensitive detection and precise quantification of these toxic alkaloids in human blood plasma, demonstrating the applicability of these techniques in clinical and forensic toxicology. researchgate.net
Table 2: Research Findings on Retrorsine Analysis in Plasma and Urine This table is interactive. Click on the headers to sort the data.
| Biological Matrix | Finding | Organism | Reference |
|---|---|---|---|
| Urine | 0.2-12.4% of administered dose excreted as metabolic pyrroles within 24 hours. | Rat | nih.gov |
| Urine | Metabolites included isatinecic acid, pyrrolic metabolites, N-oxides, and retronecine. | Rat | nih.gov |
Analyzing tissue homogenates is crucial for understanding the distribution and accumulation of toxins in specific organs. The liver is a primary target for Retrorsine toxicity, and studies have shown that its metabolic pyrroles bind strongly to liver tissue. inchem.orgnih.gov Lower levels of binding have also been observed in the kidneys and lungs. nih.gov In experimental models designed to study liver injury, Retrorsine is administered to animals, and subsequent analysis of liver tissue homogenates is performed to assess pathological and biochemical changes. jci.orgscience.gov These analyses often involve quantifying markers of fibrosis or oxidative stress in the liver homogenates. science.gov The use of internal standards like this compound is critical in these studies to account for matrix effects and ensure accurate quantification of the analyte in such complex samples. windows.net
Table 3: Research Findings on Retrorsine Quantification in Tissue Homogenates This table is interactive. Click on the headers to sort the data.
| Tissue | Finding | Organism | Reference |
|---|---|---|---|
| Liver | Strong binding of metabolic pyrroles to tissue. | Rat | nih.gov |
| Kidney | Lesser extent of metabolic pyrrole (B145914) binding compared to liver. | Rat | nih.gov |
| Lung | Lesser extent of metabolic pyrrole binding compared to liver. | Rat | nih.gov |
Metabolic Transformations and Biotransformation Pathways of Retrorsine
Hepatic Metabolism of Retrorsine (B1680556) and Retrorsine N-Oxide
The liver is the principal organ responsible for the metabolism of retrorsine. nih.govnih.gov Hepatic enzymes, particularly those of the cytochrome P450 system, catalyze the conversion of retrorsine into metabolites that can be either detoxified and excreted or become toxic agents. nih.govnih.govmdpi.com The metabolic pathways include oxidation, N-oxidation, and hydrolysis. researchgate.netnih.govnih.gov
The bioactivation of retrorsine is heavily dependent on cytochrome P450 (CYP) enzymes. nih.govnih.gov Studies have identified several CYP isoforms involved in its metabolism. CYP3A is considered a major isozyme in the metabolic process. nih.govmdpi.com Research using human recombinant CYP supersomes has shown that isoforms CYP2A and CYP3A are primarily involved in the oxidation of retrorsine. nih.gov Specifically, CYP3A4 and CYP3A5 have been identified as key players in the activation of retronecine-type PAs. nih.govacs.org
In rat models, exposure to retrorsine has been shown to induce or enhance the expression of several hepatic CYPs, including CYP1A1, CYP1A2, 2E1, and 2B1/2, suggesting their potential involvement in its metabolism. nih.gov Interestingly, while CYP3A1 protein levels were unchanged in one study with retrorsine-treated rats, the use of troleandomycin, a specific CYP3A inhibitor, significantly reduced the formation of key metabolites, confirming the crucial role of the CYP3A family. nih.govnih.gov
| CYP Isoform | Role in Retrorsine Metabolism | Supporting Evidence |
|---|---|---|
| CYP3A | Major isozyme family involved in bioactivation. | Inhibition studies with troleandomycin; metabolism studies in human liver microsomes. nih.govnih.gov |
| CYP3A4 | Primary isoform in humans for PA bioactivation. | Studies with human CYP supersomes. nih.gov |
| CYP2A6 | Significantly involved in PA bioactivation in humans. | Studies with human CYP supersomes. nih.gov |
| CYP1A1/1A2 | Induced expression in rats following retrorsine exposure. | mRNA and protein level analysis in rat livers. nih.gov |
| CYP2B1/2 | Enhanced expression in rats following retrorsine exposure. | Protein level analysis in rat liver microsomes. nih.gov |
| CYP2E1 | Increased protein levels in rats following retrorsine exposure. | Protein level analysis in rat liver microsomes. nih.gov |
A key step in the toxicity of retrorsine is its conversion by CYP enzymes into reactive pyrrolic metabolites, also known as dehydropyrrolizidine alkaloids (DHPAs). nih.govnih.govmdpi.com The primary reactive metabolite is dehydroretrorsine (B1670206) (DHR). nih.gov DHR is an unstable and electrophilic intermediate that can covalently bind to cellular macromolecules like DNA and proteins. nih.govnih.gov
Alternatively, DHR can be hydrolyzed to form the more stable, but still reactive, metabolite (±)-6,7-dihydro-7-hydroxy-1-hydroxymethyl-5H-pyrrolizine (DHP). nih.govresearchgate.net Both DHR and DHP are capable of alkylating DNA, leading to the formation of DHP-derived DNA adducts. nih.govresearchgate.net The detection of these specific DNA adducts in the liver of rats treated with retrorsine confirms that this metabolic activation pathway occurs in vivo and is considered a crucial event in its genotoxicity and carcinogenicity. nih.govmdpi.comnih.gov In vitro metabolism of retrorsine by rat liver microsomes has been shown to produce DHP at a rate of approximately 4.8 ± 0.1 nmol/mg/min. nih.gov
In addition to the formation of reactive pyrrolic metabolites, another major metabolic pathway for retrorsine is N-oxidation. nih.gov This reaction, also catalyzed by hepatic enzymes, results in the formation of retrorsine N-oxide. researchgate.netnih.gov This metabolite is generally considered less toxic than the parent compound and its formation is often viewed as a detoxification pathway. nih.gov The rate of retrorsine N-oxide formation in rat liver microsomes has been measured at 17.6 ± 0.5 nmol/mg/min, indicating it is a significant metabolic route. nih.gov
Conversely, retrorsine N-oxide is not metabolically inert. Upon oral ingestion, PA N-oxides can be reduced back to their corresponding parent PAs (in this case, retrorsine) by both intestinal microbiota and hepatic microsomal enzymes. researchgate.net This reductive pathway effectively reverses the detoxification step, re-introducing the toxic parent compound into circulation, which can then undergo bioactivation to form reactive pyrrolic metabolites. researchgate.net
Extrahepatic Metabolism and Contribution of Various Organs
While the liver is the primary site of retrorsine metabolism, biotransformation can also occur in other tissues, albeit to a much lesser extent. nih.gov Studies using microsomal fractions from the lungs, kidneys, and spleen of rats have demonstrated the capacity of these organs to metabolize retrorsine, producing both the reactive metabolite DHP and retrorsine N-oxide. nih.govnih.gov
However, the metabolic activity in these extrahepatic tissues is significantly lower than in the liver. nih.gov In uninduced rats, the formation of DHP and N-oxide in extrahepatic tissues is often barely detectable. mdpi.com The metabolic activity in these tissues can be enhanced by inducers of metabolic enzymes. nih.govmdpi.com Furthermore, the gut has been identified as another site of extrahepatic metabolism. nih.gov In rats, it is estimated that intestinal metabolism can account for a significant portion of retrorsine elimination. nih.gov
| Organ | Metabolic Activity Level | Metabolites Formed | Notes |
|---|---|---|---|
| Liver | High | DHP, Retrorsine N-oxide, Dehydroretrorsine | Primary site of metabolism and bioactivation. nih.govnih.gov |
| Lung | Very Low | DHP, Retrorsine N-oxide | Activity is 18 to 32-fold lower than control liver microsomes. nih.gov |
| Kidney | Very Low | DHP, Retrorsine N-oxide | Activity is significantly lower than in the liver. nih.gov |
| Spleen | Very Low | DHP, Retrorsine N-oxide | Metabolism is minimal compared to the liver. nih.gov |
| Intestine | Moderate | Dehydroretrorsine | Contributes to overall elimination; can also reduce Retrorsine N-oxide. researchgate.netnih.gov |
Influential Factors on Metabolic Enzyme Activity in Experimental Systems
The activity of enzymes that metabolize retrorsine can be influenced by various factors, including the presence of inducing or inhibiting agents and species-specific differences.
Enzyme Induction : The administration of certain compounds can increase the expression and activity of CYP enzymes. Dexamethasone, a potent inducer of rat liver CYP3A, has been shown to enhance the metabolism of retrorsine by 1.7-fold in rat liver microsomes. mdpi.comnih.gov It also induces retrorsine-metabolizing activity in extrahepatic tissues like the lung, kidney, and spleen. nih.govmdpi.com Phenobarbital is another agent that can influence metabolism, as it was found to increase the excretion of pyrrolic metabolites and isatinecic acid in rats. nih.gov
Species Differences : Significant differences in metabolic capacity exist between species. For instance, the liver metabolic clearance of retrorsine is approximately four times higher in rats compared to mice. nih.gov This highlights the importance of considering species-specific metabolic profiles when extrapolating experimental data.
Pharmacokinetic and Toxicokinetic Studies of Retrorsine in Pre Clinical Models
Physiologically Based Toxicokinetic (PBTK) Modeling
Physiologically based toxicokinetic (PBTK) modeling is a valuable tool for understanding the fate of retrorsine (B1680556), a hepatotoxic pyrrolizidine (B1209537) alkaloid, within the body. These models integrate physiological, biochemical, and physicochemical data to simulate the absorption, distribution, metabolism, and excretion (ADME) of the compound. For retrorsine, PBTK models have been instrumental in predicting its concentration in various tissues over time and in translating in vitro toxicity data to in vivo scenarios. nih.govresearchgate.net
A comprehensive PBTK model for retrorsine was developed and evaluated in both mouse and rat models. nih.gov This model is built upon a generic whole-body structure that includes 13 anatomical compartments. nih.gov A key feature of this model is the incorporation of an extended clearance model for the liver, which accounts for the active transport of retrorsine into hepatocytes, a critical step for its bioactivation and subsequent toxicity. nih.govresearchgate.net
Development and Calibration of Species-Specific Models (e.g., Mouse, Rat)
Species-specific PBTK models for retrorsine have been developed for both mice and rats to account for known differences in their physiology and metabolic capacity. nih.gov These models were calibrated using a variety of in vivo and in vitro data, including plasma, liver, urine, and bile concentrations of retrorsine following administration. nih.gov The calibration process involved using maximum likelihood estimation to refine the model parameters and ensure a convincing goodness-of-fit for experimental data, including the levels of retrorsine in the liver and the formation of retrorsine-derived DNA adducts. nih.gov
Significant species-specific differences were identified and incorporated into the models. For instance, the liver metabolic clearance of retrorsine was found to be four times higher in rats compared to mice. researchgate.netnih.gov Furthermore, in vitro studies with primary hepatocytes revealed a 1.7-fold higher active uptake clearance in rat hepatocytes compared to mouse hepatocytes, a difference that correlates with measured levels of the organic cation transporter 1 (OCT1). nih.gov
| Contribution of Biliary Excretion to Elimination | Assumed absent | ~3% | nih.gov |
In Vitro to In Vivo Extrapolation (QIVIVE) Methodologies
In vitro to in vivo extrapolation (IVIVE) is a critical component of modern toxicology and risk assessment, aiming to predict the in vivo effects of a substance from in vitro data. nih.govnih.gov For retrorsine, IVIVE has been employed in conjunction with PBTK modeling to translate in vitro hepatotoxicity data into in vivo dose-response curves for acute liver toxicity. nih.govresearchgate.net This approach allows for the estimation of benchmark doses, which are crucial for risk assessment. researchgate.net
The process involves determining the cytotoxic concentrations of retrorsine in in vitro systems, such as primary hepatocytes, and then using the PBTK model to simulate the oral doses that would result in these concentrations in the liver in vivo. researchgate.netfda.gov This "reverse dosimetry" approach bridges the gap between in vitro findings and their real-world implications for an organism. fda.gov The developed PBTK model for retrorsine has successfully been used to predict in vivo acute liver toxicity from in vitro cytotoxicity studies with primary hepatocytes. nih.gov
Characterization of Absorption, Distribution, and Excretion in Animal Models
The toxicokinetics of retrorsine, encompassing its absorption, distribution, and excretion, have been characterized in animal models, primarily rats. bohrium.com These studies are essential for understanding the compound's journey through the body and identifying the key organs involved in its uptake, accumulation, and elimination.
Intestinal Absorption Mechanisms
Retrorsine is moderately and rapidly absorbed from the gastrointestinal tract. nih.gov Studies utilizing PBTK modeling have estimated that a high percentage, approximately 78.3%, of orally administered retrorsine is absorbed from the intestine. nih.gov The intestinal absorption rate constant (ka) has been estimated to be 0.910 per hour based on data from mice. nih.gov While the precise molecular mechanisms of intestinal absorption have not been fully elucidated, the high absorption fraction suggests an efficient uptake process. nih.gov Recent research also indicates that retrorsine, in conjunction with gut dysbiosis, can cause intestinal inflammation and compromise the gut barrier, potentially increasing the transport of gut-derived substances into the portal vein. nih.gov
Hepatic Uptake Mechanisms (e.g., Organic Cation Transporter 1 (OCT1), Sodium/Taurocholate Co-transporting Polypeptide (NTCP))
The liver is the primary target organ for retrorsine toxicity, and its uptake into hepatocytes is a critical initiating event. nih.gov It is now understood that the permeation of retrorsine across the hepatic membrane is not a simple passive diffusion process but is dominated by active transport mechanisms. researchgate.netnih.gov
Two key influx transporters have been identified as playing a significant role in the hepatic uptake of retrorsine:
Organic Cation Transporter 1 (OCT1) : Multiple studies have demonstrated that OCT1 is involved in the cellular uptake of retrorsine. nih.govresearchgate.netdntb.gov.uanih.gov Inhibition of OCT1 has been shown to reduce the uptake of retrorsine and subsequently attenuate its cytotoxic effects in human liver cell models. dntb.gov.uanih.gov
Sodium/Taurocholate Co-transporting Polypeptide (NTCP) : This transporter has also been implicated in the active uptake of retrorsine into hepatocytes. nih.govresearchgate.netnih.gov Pharmacological inhibition of NTCP leads to a reduced uptake of retrorsine in HepaRG cells. nih.gov
The active uptake of retrorsine by these transporters is a key determinant of its hepatotoxicity, as it concentrates the compound within the cells where it undergoes metabolic activation to toxic pyrrolic metabolites. researchgate.netnih.gov The PBTK model for retrorsine explicitly incorporates these active uptake processes into its liver compartment. nih.gov
Tissue Distribution Profiles
Following absorption, retrorsine is distributed throughout the body. PBTK modeling predictions after a single oral dose indicate that the highest fractions of the administered dose are found in muscle and skin. nih.gov Conversely, the lowest concentrations are predicted in the spleen, heart, and lungs. nih.gov
Predicted Peak Tissue Distribution of Retrorsine Following a Single Oral Dose
| Tissue | Predicted Peak Fraction of Administered Dose (Mouse) | Predicted Peak Fraction of Administered Dose (Rat) | Source |
|---|---|---|---|
| Muscle | 12% | 9% | nih.gov |
| Skin | 5% | 4% | nih.gov |
| Blood Plasma | 0.7% | 0.5% | nih.gov |
| Spleen | ≤ 0.2% | ≤ 0.1% | nih.gov |
| Heart | ≤ 0.2% | ≤ 0.1% | nih.gov |
| Lungs | ≤ 0.2% | ≤ 0.1% | nih.gov |
According to the Rodgers and Rowland model, retrorsine exhibits the weakest distribution into adipose and bone tissue and the strongest distribution into muscle, brain, and gut tissue. nih.gov Elimination of retrorsine from tissues is slightly slower in mice compared to rats. nih.gov In both species, approximately 99.99% of the retrorsine is eliminated from the body within 12 to 12.5 hours. nih.gov
Renal Excretion Contribution to Total Clearance
The elimination of retrorsine from the body occurs through multiple pathways, with renal excretion being a notable contributor to its total clearance. Studies utilizing physiologically based toxicokinetic (PBTK) models for mice and rats have quantified the role of the kidneys in clearing this compound.
In these preclinical models, renal clearance was identified as a significant route of extrahepatic elimination. nih.gov The primary mechanism for the renal excretion of retrorsine is believed to be glomerular filtration, with active secretion and tubular reabsorption playing minor roles. nih.gov A PBTK model calibrated with data from mouse and rat studies determined that the renal clearance (CLuri) was 4.80 mL/min/kg of body weight for both species. nih.gov
Comparative Toxicokinetic Studies across Species
Significant inter-species differences in the toxicokinetics of retrorsine have been identified through comparative studies and PBTK modeling. These differences are particularly evident in the metabolic and elimination pathways between mice and rats, and extrapolations suggest further variations in humans.
A key differentiator between mice and rats is the rate of hepatic metabolism. In vitro liver microsomal assays revealed that the liver metabolic clearance of retrorsine is four times higher in rats compared to mice. nih.govresearchgate.netfu-berlin.de This heightened metabolic activity in rats also influences the contribution of different elimination pathways. For instance, liver metabolism accounts for 55% of retrorsine elimination in rats, compared to 63% in mice. nih.gov Conversely, metabolism by gut tissue is more pronounced in rats (26%) than in mice (11%). nih.gov
Studies have also highlighted variations in the toxic effects of retrorsine that may be linked to these kinetic differences. For example, megalocytosis, a cellular enlargement resulting from blocked cell division, was observed in the livers of rats treated with retrorsine but not in mice, suggesting a different physiological response to the compound's effects. nih.gov
The table below summarizes key comparative toxicokinetic parameters for retrorsine in mice and rats based on PBTK modeling.
| Parameter | Mouse | Rat | Source |
|---|---|---|---|
| Renal Clearance (CLuri) (mL/min/kg) | 4.80 | 4.80 | nih.gov |
| Renal Excretion (% of Total Clearance) | ~23% | ~20% | nih.gov |
| Renal Excretion (% of Dose) | 25% | 16% | nih.gov |
| Liver Metabolism (% of Elimination) | 63% | 55% | nih.gov |
| Gut Metabolism (% of Elimination) | 11% | 26% | nih.gov |
| Overall Liver Clearance (CLliv) (mL/min/kg) | 14.8 | 14.6 | nih.gov |
| Relative Liver Metabolic Clearance | 1x | 4x | nih.govresearchgate.netfu-berlin.de |
Mechanistic Research on Retrorsine at the Cellular and Molecular Level
Interaction with Macromolecules and Adduct Formation
The toxicity of retrorsine (B1680556) is linked to its metabolic activation, primarily in the liver, by cytochrome P450 enzymes. nih.govnih.gov This process converts retrorsine into reactive pyrrolic metabolites, specifically dehydroretrorsine (B1670206). mdpi.com These highly reactive electrophiles can then covalently bind to cellular nucleophiles, including DNA and proteins, forming adducts. nih.govmdpi.commdpi.com The formation of these adducts is a critical initiating event for the subsequent cytotoxicity, genotoxicity, and tumorigenicity associated with retrorsine exposure. nih.govnih.gov
The genotoxicity of retrorsine is largely attributed to the formation of DNA adducts. mdpi.comnih.gov Following metabolic activation, the reactive metabolite dehydroretrorsine can be hydrolyzed to form (±)-6,7-dihydro-7-hydroxy-1-hydroxymethyl-5H-pyrrolizine (DHP). mdpi.comnih.gov This DHP intermediate readily reacts with DNA to form a characteristic set of DHP-derived DNA adducts. mdpi.comrepec.org
Utilizing ³²P-postlabeling/HPLC methods, researchers have identified and characterized a consistent profile of eight major DHP-derived DNA adducts in both in vitro experiments with calf thymus DNA and in the liver DNA of rats administered retrorsine. mdpi.comnih.govresearchgate.net These adducts have been designated P1 through P8 based on their chromatographic elution. researchgate.net Further characterization has revealed that two of these adducts, P4 and P6, are DHP-3′-dGMP adducts. mdpi.com The remaining six adducts (P1, P2, P3, P5, P7, and P8) have been characterized as DHP-derived dinucleotides. mdpi.com The formation of this specific set of DHP-derived DNA adducts is considered a potential biomarker for tumorigenicity induced by retrorsine and similar pyrrolizidine (B1209537) alkaloids. mdpi.comnih.govnih.gov
| Adduct Designation | HPLC Retention Time (minutes) | Characterization mdpi.com |
|---|---|---|
| P1 | 47.6 | DHP-derived dinucleotide |
| P2 | 48.3 | DHP-derived dinucleotide |
| P3 | 51.4 | DHP-derived dinucleotide |
| P4 | 53.9 | DHP-3′-dGMP adduct |
| P5 | 55.3 | DHP-derived dinucleotide |
| P6 | 60.1 | DHP-3′-dGMP adduct |
| P7 | 61.0 | DHP-derived dinucleotide |
| P8 | 62.6 | DHP-derived dinucleotide |
In addition to reacting with DNA, the reactive pyrrolic metabolites of retrorsine also bind covalently to cellular proteins, forming pyrrole-protein adducts. nih.govmdpi.com This process involves the alkylation of nucleophilic functional groups on amino acid residues, such as the sulfhydryl and amino groups. windows.net The formation of these protein adducts is a key mechanism in retrorsine-induced cytotoxicity and hepatotoxicity. nih.govwindows.net The detection of pyrrole-protein adducts in liver and blood samples serves as a specific, mechanism-based biomarker for exposure to toxic pyrrolizidine alkaloids and the resulting liver injury. nih.govwindows.net Studies have shown that the levels of hepatic pyrrole-protein adducts increase in a dose-dependent manner following exposure to retrorsine. mdpi.com
To better understand the relationship between the cytotoxic and genotoxic effects of retrorsine, studies have investigated the correlation between the formation of protein and DNA adducts. nih.govmdpi.com Research conducted in mice treated with retrorsine revealed significant positive correlations among the levels of liver pyrrole-DNA adducts, liver pyrrole-protein adducts, and serum pyrrole-protein adducts. nih.govmdpi.comresearchgate.net
Kinetic analyses demonstrated that both DNA and protein adducts are formed rapidly in the liver, with peak concentrations observed approximately 6 hours after a single oral administration of retrorsine. nih.gov The formation of all three types of adducts was found to be dose-dependent. researchgate.net These findings are significant because they suggest that serum pyrrole-protein adducts, which are more easily accessible through blood sampling, can be used as a surrogate biomarker to indicate the formation of pyrrole-DNA adducts in the liver, thereby providing an estimate of the potential genetic or carcinogenic risk posed by retrorsine exposure. nih.govmdpi.com
| Adduct Types Correlated | Correlation Type | Key Finding |
|---|---|---|
| Liver Pyrrole-DNA Adducts & Liver Pyrrole-Protein Adducts | Positive | Levels of both adduct types increase in a coordinated, dose-dependent manner in the primary target organ. |
| Liver Pyrrole-DNA Adducts & Serum Pyrrole-Protein Adducts | Positive | Circulating protein adducts in serum reflect the level of genotoxic DNA adducts in the liver. |
| Liver Pyrrole-Protein Adducts & Serum Pyrrole-Protein Adducts | Positive | Serum adducts can serve as a minimally invasive biomarker for hepatic adduct formation and cytotoxicity. |
The formation of retrorsine-induced DNA adducts constitutes significant DNA damage, which triggers a cellular DNA Damage Response (DDR). nih.govoaepublish.com The cell employs multiple DNA repair pathways to recognize and remove these lesions to maintain genomic integrity. mdpi.com Studies in rats exposed to retrorsine have shown that the resulting DNA damage activates several repair mechanisms. nih.govnih.gov
The characteristic guanine (B1146940) adducts formed by retrorsine are substrates for both the Base Excision Repair (BER) and Nucleotide Excision Repair (NER) pathways. nih.govnih.gov Evidence for the involvement of these pathways includes the observed higher expression of Xeroderma Pigmentosum Complementation Group A (XPA) and Group C (XPC) proteins, which are key recognition factors in the NER pathway. nih.govresearchgate.net The BER pathway is responsible for repairing damaged or abnormal bases, a process initiated by DNA glycosylases that recognize and remove the damaged base. nih.gov In addition to BER and NER, other pathways such as Homologous Recombination (HR) and Non-Homologous End Joining (NHEJ), which repair more complex damage like DNA double-strand breaks, have also been shown to be involved in the response to retrorsine-induced DNA damage. nih.govnih.gov
Effects on Cell Cycle Progression and Cellular Proliferation
Retrorsine and its metabolites can significantly interfere with the cell cycle, leading to inhibition of cellular proliferation. This effect is particularly evident in regenerating tissues, such as the liver following partial hepatectomy or other injuries. nih.gov
Research into the influence of retrorsine on liver regeneration in rats has demonstrated that the compound impairs this process by inducing blockades at multiple phases of the cell cycle. nih.gov By analyzing DNA synthesis and the levels of key cell cycle regulatory proteins, studies have concluded that retrorsine causes not only an S phase or G2/M phase block but also a block located before the G1/S transition. nih.gov This indicates a multi-faceted disruption of cell cycle progression, preventing cells from entering the DNA synthesis (S) phase and from proceeding through the S and G2/M phases, ultimately halting proliferation. nih.gov
Impact on Cell Cycle Regulatory Proteins (e.g., Cyclin E, CDK-2, CDK-4, PCNA)
Retrorsine, a pyrrolizidine alkaloid, exerts a profound inhibitory effect on hepatocyte proliferation by disrupting the cell cycle. Research indicates that retrorsine blocks cell cycle progression at multiple points, and this is reflected in its impact on key regulatory proteins.
In a study utilizing a portal branch ligation (PBL) model in rats, the cellular levels of Cyclin E, Cyclin-Dependent Kinase 2 (CDK-2), Cyclin-Dependent Kinase 4 (CDK-4), and Proliferating Cell Nuclear Antigen (PCNA) were assessed. mdpi.com Interestingly, prior to the surgical stimulus for regeneration, the livers of retrorsine-treated rats exhibited higher baseline levels of these proteins compared to untreated rats. mdpi.com However, following PBL, the expected induction of these cell cycle-related proteins in the regenerating liver lobes was severely impaired by retrorsine. mdpi.com This suggests that while retrorsine may prime cells to enter the cycle, it ultimately imposes a block that prevents progression through the G1/S transition. mdpi.com
Another study, which used partial hepatectomy (PH) as the proliferative stimulus, investigated molecular alterations in the hepatocyte cell cycle. researchgate.net This research found increased messenger RNA (mRNA) and protein levels of Cyclin D1 and increased expression of PCNA in the livers of rats treated with retrorsine before PH. researchgate.net However, in this model, other cyclins such as Cyclin E were not induced. researchgate.net Following PH, Cyclin D1 levels did not modulate as expected and remained high without subsequent mitotic division. researchgate.net These findings suggest that exposure to retrorsine can block cell cycle progression after the induction of Cyclin D1 and PCNA, but prior to the S phase. researchgate.net
Together, these studies demonstrate that retrorsine creates a strong and persistent cell cycle blockade by dysregulating the expression and activity of essential cell cycle proteins. mdpi.comresearchgate.netnih.gov The precise point of arrest appears complex, potentially involving a block prior to the G1/S transition as well as a block prior to S phase entry after the initial induction of some G1 proteins. mdpi.comresearchgate.net
| Protein | Observation in Retrorsine-Treated Rat Liver | Reference |
|---|---|---|
| Cyclin E | Higher baseline levels before PBL, but induction is impaired post-PBL. Not induced in a separate PH model. | mdpi.comresearchgate.net |
| CDK-2 | Higher baseline levels before PBL, but induction is impaired post-PBL. | mdpi.com |
| CDK-4 | Higher baseline levels before PBL, but induction is impaired post-PBL. | mdpi.com |
| PCNA | Higher baseline levels before PBL and increased expression before PH. Induction is impaired post-PBL. | mdpi.comresearchgate.net |
| Cyclin D1 | Increased mRNA and protein levels before PH; levels remain high post-PH without mitosis. | researchgate.net |
Experimental Models for Studying Hepatocyte Proliferation Inhibition
The potent ability of retrorsine to inhibit the proliferation of mature hepatocytes has led to its use in several key experimental models, particularly in the field of liver regeneration and cell transplantation. mdpi.com These models are crucial for understanding liver biology and developing potential therapies for liver diseases.
A primary model involves the administration of retrorsine to rats, followed by a two-thirds partial hepatectomy (PH). nih.gov This procedure serves as a powerful stimulus for liver regeneration. In retrorsine-treated animals, the endogenous hepatocytes are unable to divide due to a persistent cell cycle block imposed by the alkaloid. nih.gov This creates a unique environment where transplanted, healthy hepatocytes can engraft and proliferate, leading to a near-complete replacement of the recipient's liver by donor-derived cells. nih.gov This model has been instrumental in demonstrating the feasibility of liver repopulation through hepatocyte transplantation. nih.gov
Another established model is the portal branch ligation (PBL) model in rats. mdpi.com Ligation of a portal vein branch induces atrophy in the ligated lobes and a compensatory proliferative response in the non-ligated lobes. This model has been used to clarify the influence of retrorsine on cell cycle progression during this specific type of regenerative stimulus. mdpi.com
While the rat model is well-established, the use of retrorsine to create a similar model for hepatocyte transplantation in mice has been met with limited success. mdpi.com Studies have shown that retrorsine does not effectively inhibit mouse hepatocyte proliferation after liver injury, in contrast to its potent effect in rats. mdpi.com This species-specific difference highlights the importance of careful model selection in preclinical studies. mdpi.com
| Model | Animal | Description | Key Findings | Reference |
|---|---|---|---|---|
| Retrorsine + Partial Hepatectomy (PH) | Rat | Administration of retrorsine followed by surgical removal of two-thirds of the liver. | Induces a strong and persistent cell cycle block in host hepatocytes, enabling massive liver repopulation by transplanted cells. | nih.gov |
| Retrorsine + Portal Branch Ligation (PBL) | Rat | Administration of retrorsine followed by ligation of a portal vein branch to induce regeneration in other lobes. | Used to study the impairment of cell cycle protein induction and DNA synthesis during liver regeneration. | mdpi.com |
| Retrorsine + Liver Injury (e.g., CCl4) | Mouse | Administration of retrorsine followed by a chemical or surgical stimulus for liver regeneration. | Retrorsine has a limited effect on inhibiting the proliferation of mouse hepatocytes compared to rats. | mdpi.com |
Investigation of Intracellular Signaling Pathways
Exposure to retrorsine initiates a cascade of intracellular signaling events, primarily driven by the cellular response to extensive DNA damage and metabolic stress. Transcriptomic studies have provided significant insights into these altered pathways. Analysis of gene expression in the livers of retrorsine-treated rats revealed that pathways associated with the cell cycle and the p53 signaling pathway were significantly overrepresented. nih.gov The activation of the p53 pathway is a classic response to genotoxic stress, triggering DNA repair mechanisms, cell cycle arrest, or apoptosis to prevent the propagation of damaged cells. nih.gov Additionally, the JAK-STAT signaling pathway was also identified as being significantly affected by retrorsine exposure. nih.gov
The mitogen-activated protein kinase (MAPK) cascades, including the JNK, ERK1/2, and p38 MAPK pathways, are critical regulators of cellular responses to a wide array of stimuli, including chemical and environmental stress. mdpi.com The JNK and p38 pathways are strongly activated by stress stimuli, while the ERK1/2 pathway is more commonly associated with growth factor signaling. nih.gov Although the genotoxic and cytotoxic effects of retrorsine represent a significant cellular stress that could potentially engage these pathways, direct experimental evidence specifically detailing the activation of JNK, ERK1/2, and p38 MAPKs in response to retrorsine is not extensively documented in the reviewed scientific literature.
Transcriptomic and Proteomic Responses to Retrorsine Exposure
Comprehensive transcriptomic and proteomic analyses have been crucial in elucidating the molecular basis of retrorsine-induced hepatotoxicity. Multi-omics studies in rats have demonstrated that liver injury caused by retrorsine is intricately linked to widespread DNA damage and the subsequent activation of complex DNA repair processes. nih.gov
Upon exposure, retrorsine's reactive metabolites form covalent bonds with DNA, creating adducts that trigger a robust DNA damage response. nih.gov Both transcriptomic and proteomic data have identified a significant number of differentially expressed genes and proteins related to these repair mechanisms. nih.gov The analyses revealed the involvement of several key DNA repair pathways, including:
Homologous Recombination (HR) and Non-Homologous End Joining (NHEJ) : These pathways are critical for repairing DNA double-strand breaks. The involvement of key factors like RAD51 and BRCA1 (in HR) and DNA-PKcs and DNA Ligase IV (in NHEJ) was indicated by the omics data. nih.gov
Nucleotide Excision Repair (NER) and Base Excision Repair (BER) : These pathways are responsible for repairing bulky DNA lesions and damaged bases, respectively, which are characteristic of the types of adducts formed by retrorsine. nih.gov The higher expression of XPA and XPC, components of these pathways, was consistent with the presence of retrorsine-induced guanine adducts. nih.gov
Fanconi Anemia Pathway : Dysregulation of genes related to this pathway, which is involved in the repair of DNA interstrand crosslinks, was also observed. nih.gov
These findings indicate that retrorsine exposure initiates significant DNA damage, which in turn activates a multi-faceted and prolonged DNA repair response in the liver. nih.gov
| Finding | Description | Reference |
|---|---|---|
| Overrepresented Pathways | KEGG enrichment analysis of differentially expressed genes showed significant overrepresentation of pathways including Cell Cycle, p53 Signaling, and JAK-STAT Signaling. | nih.gov |
| DNA Damage & Repair | A significant number of differentially expressed genes and proteins were related to DNA damage and repair. | nih.gov |
| Activated Repair Pathways | Evidence pointed to the activation of Homologous Recombination (HR), Non-Homologous End Joining (NHEJ), Nucleotide Excision Repair (NER), and Base Excision Repair (BER). | nih.gov |
| Key Repair Proteins | Key factors identified include RAD51, BRCA1 (HR), DNA-PKcs, DNA Ligase IV (NHEJ), XPA, and XPC (NER/BER). | nih.gov |
Application of Retrorsine and Retrorsine D4 in Advanced Research Models
In Vitro Model Systems for Mechanistic Elucidation
In vitro models offer a controlled environment to dissect the molecular mechanisms underlying retrorsine-induced toxicity. These systems range from primary cell cultures to complex three-dimensional (3D) models, each providing unique insights into the compound's metabolic activation, cellular transport, and cytotoxic effects.
Primary hepatocytes, isolated directly from liver tissue, are considered the gold standard for in vitro hepatotoxicity studies due to their high physiological relevance. Research utilizing primary hepatocytes from both rats and humans has been instrumental in characterizing the species-specific differences in retrorsine (B1680556) metabolism and toxicity.
Studies have shown that retrorsine induces cytotoxicity in primary hepatocytes. nih.gov A physiologically based toxicokinetic (PBTK) model for retrorsine was developed using in vitro toxicity data from primary mouse and rat hepatocytes to predict acute liver toxicity in vivo. nih.gov This model highlighted a higher hepatic active uptake clearance of retrorsine in rats compared to mice, a difference that correlates with the expression levels of the organic cation transporter 1 (OCT1). nih.gov Furthermore, liver microsomal assays revealed a four-fold higher metabolic clearance of retrorsine in rats compared to mice, underscoring significant species-specific variations in its biotransformation. nih.gov
Table 1: Comparative In Vitro Metrics for Retrorsine in Primary Hepatocytes
| Parameter | Mouse | Rat |
| Hepatic Active Uptake Clearance | Lower | 1.7-fold Higher than Mouse |
| Liver Metabolic Clearance | Lower | 4-fold Higher than Mouse |
| Predicted Acute Liver Toxicity (BMD Confidence Interval) | 24.1–88.5 mg/kg | 79.9–104 mg/kg |
Hepatic subcellular fractions, such as microsomes and the S9 fraction, are essential for studying the metabolic activation of compounds like retrorsine. wikipedia.orgtaylorandfrancis.com Microsomes are rich in phase I cytochrome P450 (CYP) enzymes, while the S9 fraction contains both microsomal and cytosolic enzymes, encompassing both phase I and phase II metabolic pathways. wikipedia.orgtaylorandfrancis.comtdl.org
The metabolism of retrorsine by rat liver microsomes has been shown to produce two primary metabolites: 6,7-dihydro-7-hydroxy-1-hydroxymethyl-5H-pyrrolizine (DHP) and retrorsine-N-oxide. repec.org The formation of DHP is a critical step in retrorsine's mechanism of toxicity, as it is a reactive metabolite capable of forming DNA adducts. repec.orgnih.gov Studies have demonstrated that the metabolism of retrorsine in the presence of calf thymus DNA within a microsomal system leads to the formation of a specific set of DHP-derived DNA adducts. repec.orgnih.gov This metabolic activation is enhanced in microsomes from rats pre-treated with dexamethasone, a known inducer of CYP3A enzymes, and is inhibited by troleandomycin, a specific CYP3A inhibitor, confirming the significant role of this enzyme subfamily in the bioactivation of retrorsine. repec.org
Stable cell lines offer the advantages of reproducibility and scalability for mechanistic studies. The human hepatoma cell line, HepaRG, is particularly valuable as it can differentiate into hepatocyte-like and biliary-like cells, expressing a wide range of drug-metabolizing enzymes and transporters.
Research on HepaRG cells has provided insights into the transport mechanisms of retrorsine. These studies have helped to elucidate the role of specific transporters in the uptake and efflux of the compound and its metabolites, which is crucial for understanding its intracellular concentration and subsequent toxicity.
Induced pluripotent stem cells (iPSCs) can be differentiated into various cell types, including neural progenitor cells (NPCs), providing a powerful platform for modeling neurological diseases and assessing neurotoxicity. nih.govnih.gov While specific studies detailing the direct application of retrorsine or retrorsine-d4 (B1163183) on iPSC-derived NPCs are not extensively documented in the reviewed literature, this model system holds significant potential. Given that pyrrolizidine (B1209537) alkaloids can exert toxicity in multiple organs, including the brain, iPSC-derived NPCs could be utilized to investigate the potential neurotoxic effects of retrorsine, mechanisms of neuronal damage, and developmental neurotoxicity. nih.govmdpi.comfrontiersin.org The ability to generate patient-specific iPSCs could also open avenues for studying individual susceptibility to retrorsine-induced neurotoxicity. nih.gov
Three-dimensional (3D) cell culture and organoid models represent a significant advancement over traditional 2D cultures by more accurately recapitulating the complex architecture and cell-cell interactions of native tissues. researchgate.netrndsystems.comnih.govnih.govfrontiersin.orgresearchgate.netyoutube.com Liver organoids, in particular, are emerging as a valuable tool for predicting drug-induced liver injury (DILI). researchgate.netj-organoid.org
A study utilizing a liver organoid model reported that retrorsine possesses mitochondrial toxicant functions, leading to a reduction in both mitochondrial respiration and glycolysis capacity. j-organoid.org This finding demonstrates the utility of organoid models in uncovering specific mechanisms of cellular toxicity that may not be apparent in simpler systems. The ability of 3D models to maintain long-term cultures of functional hepatocytes and other liver cell types will be crucial for future investigations into the chronic effects of retrorsine exposure. nih.govresearchgate.net
In Vivo Animal Models for Studying Biological Mechanisms
In vivo animal models are indispensable for understanding the complex physiological and pathological responses to retrorsine in a whole-organism context. Rodent models, particularly rats and mice, have been extensively used to study retrorsine-induced liver injury, regeneration, and carcinogenesis.
Retrorsine is well-known for its hepatotoxic effects, which include the inhibition of hepatocyte proliferation. nih.govnih.gov In rats, retrorsine administration leads to hepatocellular injury and severely impairs the liver's regenerative capacity following partial hepatectomy. nih.gov Interestingly, the liver of retrorsine-treated rats can eventually regenerate through the emergence and expansion of small hepatocyte-like progenitor cells, suggesting a novel mechanism of liver repair. nih.gov
Comparative studies have revealed significant species differences in the response to retrorsine. While retrorsine effectively blocks hepatocyte division in rats, it does not inhibit hepatocyte proliferation in mice following liver injury induced by carbon tetrachloride (CCl4). nih.gov This highlights the importance of selecting appropriate animal models in toxicological research.
A key aspect of retrorsine's mechanism of action is its metabolic activation into reactive pyrrolic metabolites that can form covalent bonds with cellular macromolecules. nih.govmdpi.com Studies in mice have demonstrated the formation of both retrorsine-derived DNA adducts and protein adducts in the liver. nih.govmdpi.com Furthermore, a positive correlation has been established among liver DNA adducts, liver protein adducts, and serum protein adducts. nih.govmdpi.com This suggests that serum pyrrole-protein adducts could serve as a valuable and accessible biomarker for assessing the genetic and carcinogenic risk posed by retrorsine exposure. nih.govmdpi.com The formation of DHP-derived DNA adducts has also been confirmed in the liver DNA of rats treated with retrorsine, linking its tumorigenicity to a genotoxic mechanism. nih.gov
Table 2: Summary of Key Findings from In Vivo Animal Studies with Retrorsine
| Animal Model | Key Biological Mechanism Investigated | Major Findings |
| Rat | Liver Injury and Regeneration | Impairs hepatocyte replication; liver regeneration occurs via expansion of small hepatocyte-like progenitor cells. nih.gov |
| Rat | Genotoxicity | Formation of DHP-derived DNA adducts in liver tissue, indicating a genotoxic mechanism of tumorigenicity. nih.gov |
| Mouse | Hepatocyte Proliferation | Does not inhibit hepatocyte proliferation after CCl4-induced liver injury, unlike in rats. nih.gov |
| Mouse | Biomarker Discovery | Positive correlation among liver DNA adducts, liver protein adducts, and serum protein adducts. nih.govmdpi.com |
Rodent Models (e.g., F344 Rats, Sprague Dawley Rats, C57BL/6J Mice, ICR Mice)
Rodent models are fundamental in elucidating the biological effects of Retrorsine. Various strains of rats and mice have been employed to investigate its hepatotoxicity, effects on cell proliferation, and carcinogenic potential.
Fischer 344 (F344) Rats: This inbred strain is frequently used in liver regeneration studies due to its well-characterized response to toxins. In F344 rats, Retrorsine treatment effectively blocks the proliferation of mature hepatocytes. nih.govncn.gov.pl This effect is crucial for models of liver repopulation where transplanted healthy hepatocytes can proliferate and replace the native, non-proliferating cells. nih.gov Studies have shown that following a partial hepatectomy in Retrorsine-treated F344 rats, DNA synthesis in the remaining liver is largely inhibited, demonstrating a persistent cell cycle block. nih.govncn.gov.pl This blockade allows for the study of alternative regenerative mechanisms, such as the emergence of small hepatocyte-like progenitor cells. nih.govnih.gov
Sprague Dawley (SD) Rats: SD rats are an outbred strain widely used in toxicology. Research on SD rats has focused on the mechanisms of Retrorsine-induced DNA damage and repair. researchgate.netpcom.edu Studies have demonstrated that Retrorsine exposure leads to the formation of DNA adducts in the liver, initiating cellular repair pathways. pcom.edu Multi-omics analyses in SD rats have helped to identify the involvement of homologous recombination and other DNA repair pathways in response to the genotoxic effects of Retrorsine. researchgate.netpcom.edu
C57BL/6J Mice: This common inbred mouse strain has been used to explore species-specific responses to Retrorsine. Interestingly, research indicates that Retrorsine does not effectively inhibit hepatocyte proliferation in C57BL/6J mice as it does in rats. clearsynth.comnih.gov This finding is significant for hepatocyte transplantation studies, as the lack of proliferation inhibition in mice means that Retrorsine alone is insufficient to provide a selective advantage for transplanted cells. nih.govnih.gov This highlights crucial species differences in the metabolic activation or cellular response to the compound.
ICR Mice: This outbred mouse strain has been utilized in studies investigating biomarkers of Retrorsine exposure. lcms.czscispace.com Research in ICR mice has focused on the correlation between the formation of pyrrole-DNA adducts and pyrrole-protein adducts in the liver and blood. lcms.czscispace.com These studies have shown a dose-dependent increase in these adducts following Retrorsine administration, suggesting that serum protein adducts could serve as a surrogate biomarker for liver DNA adducts, indicating genotoxic risk. lcms.cz
| Rodent Model | Key Research Focus | Primary Findings | Reference(s) |
|---|---|---|---|
| F344 Rats | Liver Regeneration & Cell Cycle Blockade | Retrorsine induces a strong and persistent block on hepatocyte proliferation, enabling studies on liver repopulation and progenitor cell activation after partial hepatectomy. | nih.govnih.govnih.gov |
| Sprague Dawley Rats | DNA Damage and Repair Mechanisms | Retrorsine induces significant DNA damage, leading to the activation of multiple repair pathways like homologous recombination and nucleotide excision repair. | researchgate.netpcom.edu |
| C57BL/6J Mice | Species-Specific Effects on Hepatocyte Proliferation | Retrorsine fails to inhibit mouse hepatocyte proliferation after liver injury, unlike its effect in rats. | clearsynth.comnih.govnih.gov |
| ICR Mice | Biomarker Development | Demonstrated a positive correlation between liver/serum pyrrole-protein adducts and liver pyrrole-DNA adducts, supporting the use of serum adducts as exposure biomarkers. | lcms.czscispace.com |
Larger Animal Models in Comparative Studies (e.g., Sheep)
While rodent models are invaluable, larger animal models are sometimes used to bridge the gap between preclinical and clinical scenarios. Sheep have been used in toxicological studies of pyrrolizidine alkaloids, including Retrorsine. These studies often focus on the natural poisoning that occurs when livestock consume plants containing these compounds. nih.gov Research in sheep has explored the aversive properties of Retrorsine, finding that, unlike other related alkaloids, it did not establish a conditioned taste aversion. plos.org This is relevant for understanding livestock behavior and preventing poisoning in agricultural settings. Comparative studies involving larger animals like sheep are crucial for understanding species-specific differences in toxicity and metabolism, which can have implications for human risk assessment. nih.gov
Liver Regeneration Models (e.g., Partial Hepatectomy, Portal Branch Ligation)
Retrorsine is a cornerstone compound for creating models of impaired liver regeneration, which are essential for studying liver pathophysiology and testing regenerative therapies.
Partial Hepatectomy (PH): The two-thirds partial hepatectomy is a well-established model to induce robust hepatocyte proliferation. When F344 rats are pre-treated with Retrorsine, the normal regenerative response to PH is blocked. nih.govncn.gov.pl This inhibition of mature hepatocyte division creates a unique environment where liver mass is restored through the activation and expansion of a distinct population of small hepatocyte-like progenitor cells. nih.govnih.gov This model has been instrumental in discovering novel mechanisms of liver regeneration that are not apparent when mature hepatocytes can proliferate normally. nih.govnih.gov
Portal Branch Ligation (PBL): PBL is another surgical model that induces a regenerative response. In this model, ligation of a portal vein branch to one lobe of the liver causes atrophy in that lobe and compensatory hyperplasia in the non-ligated lobes. Studies have shown that Retrorsine treatment impairs this compensatory liver regeneration in the PBL model. The mechanism involves a block not only in the S or G2/M phase but also before the G1/S transition of the cell cycle, further clarifying the anti-mitotic action of the compound. Retrorsine in the PBL model also affects apoptosis, suggesting a complex interplay between cell death and proliferation signals when regeneration is impaired.
| Regeneration Model | Effect of Retrorsine | Key Research Insight | Reference(s) |
|---|---|---|---|
| Partial Hepatectomy (PH) | Inhibits proliferation of remaining mature hepatocytes. | Revealed a novel regenerative pathway involving the activation and expansion of small hepatocyte-like progenitor cells. | nih.govnih.govnih.gov |
| Portal Branch Ligation (PBL) | Strongly impairs compensatory hyperplasia in non-ligated lobes. | Demonstrated that Retrorsine imposes a cell cycle block before the G1/S transition, in addition to later phases. |
This compound as a Tracer for Metabolic Flux and Quantitative Pathway Analysis
Stable isotope-labeled compounds are indispensable tools in modern analytical chemistry and metabolic research. lcms.cz this compound, a deuterated version of Retrorsine, serves as an ideal internal standard for quantitative analysis, particularly in studies using liquid chromatography-mass spectrometry (LC-MS). ncn.gov.pl
The use of a deuterated internal standard is critical for achieving precision and accuracy in quantitative bioanalysis. Because this compound is chemically identical to Retrorsine but has a higher mass, it co-elutes during chromatography and experiences similar ionization effects in the mass spectrometer. ncn.gov.pl By adding a known amount of this compound to a sample, researchers can accurately quantify the amount of endogenous Retrorsine by comparing the mass spectrometer's response for the two compounds. This corrects for sample loss during preparation and for matrix effects that can suppress or enhance the analyte signal. lcms.cz
While deuterated compounds can also be used as tracers to follow the metabolic fate of a molecule and determine metabolic flux, specific studies detailing the application of this compound for this purpose are not prominent in the scientific literature. Theoretically, administering this compound to an animal model would allow researchers to trace the distribution and transformation of the molecule into its various metabolites, such as Dehydroretrorsine (B1670206) and subsequent adducts, by tracking the deuterium-labeled products via mass spectrometry. nih.govnih.gov This would provide precise quantitative data on the rates of different metabolic pathways, offering a deeper understanding of its bioactivation and detoxification.
Development of Biomarkers for Exposure and Mechanistic Insight in Research
A significant area of Retrorsine research is the development of biomarkers to detect exposure and to understand the mechanisms of its toxicity. The toxic effects of Retrorsine are mediated by its metabolic activation in the liver by cytochrome P450 enzymes into reactive pyrrolic metabolites. lcms.cz These reactive metabolites can bind to cellular macromolecules like DNA and proteins, forming adducts. lcms.cz
Pyrrole-Protein Adducts: These adducts form when the reactive metabolites of Retrorsine bind to proteins in the liver and blood. lcms.cz Studies have shown a dose-dependent formation of these adducts in both liver tissue and serum. lcms.czscispace.com Because serum is easily accessible, pyrrole-protein adducts in the blood are being investigated as a practical and sensitive biomarker for exposure to Retrorsine and other toxic pyrrolizidine alkaloids. lcms.cz
Pyrrole-DNA Adducts: The binding of Retrorsine's reactive metabolites to DNA is a key event in its genotoxicity and carcinogenicity. nih.govpcom.edu Specific DHP (dehydropyrrolizidine)-derived DNA adducts have been identified in the liver of rats treated with Retrorsine. nih.gov The formation of these adducts provides a direct mechanistic link between exposure and the potential for mutagenesis. nih.gov Research has established a positive correlation between the levels of liver pyrrole-DNA adducts and the more easily measured serum pyrrole-protein adducts, suggesting that the latter can serve as a surrogate to assess the risk of genetic damage. lcms.czscispace.com
These adducts serve as crucial mechanistic biomarkers, providing insights into the bioactivation pathway and the molecular initiating events of toxicity. Their detection and quantification can help in assessing human exposure and predicting the risk of liver injury and cancer. lcms.cz
Future Research Directions and Methodological Advancements
Integrated Multi-Omics Approaches in Retrorsine (B1680556) Research
Future investigations into retrorsine toxicity can be profoundly enhanced by integrating multi-omics technologies. This approach allows for a holistic view of the biological perturbations caused by retrorsine by combining data from genomics, transcriptomics, proteomics, and metabolomics. nih.govnih.gov Retrorsine-d4 (B1163183) can serve as a precise tracer within these complex datasets to directly link metabolic fate with specific molecular responses.
By treating advanced cellular models or animal systems with this compound and its non-deuterated counterpart, researchers can simultaneously track the compound's metabolic pathways (metabolomics) while monitoring consequent changes in gene expression (transcriptomics), protein abundance (proteomics), and potential genetic alterations (genomics). nih.gov This integrated analysis helps to construct comprehensive regulatory networks, identifying key molecules and pathways involved in toxicity and potentially discovering novel biomarkers of exposure or effect. nih.govmdpi.com
Table 1: Application of Multi-Omics in this compound Research
| Omics Field | Objective in Retrorsine Research | Potential Role of this compound |
|---|---|---|
| Metabolomics | Identify and quantify retrorsine metabolites. | Serves as an internal standard and tracer to distinguish compound-derived metabolites from endogenous molecules. |
| Transcriptomics | Profile changes in gene expression in response to exposure. | Correlate specific metabolic pathways (tracked by d4-metabolites) with downstream gene regulation events. |
| Proteomics | Analyze alterations in protein expression and post-translational modifications. | Link the formation of reactive metabolites to protein adduct formation and subsequent changes in the proteome. |
| Genomics | Identify DNA adducts and potential genotoxic effects. | Trace the deuterium (B1214612) label to DNA adducts, confirming the ultimate fate of the toxic metabolite. |
Further Refinement and Application of PBTK Models for Interspecies Extrapolation
Physiologically based toxicokinetic (PBTK) modeling is a computational method used to simulate the absorption, distribution, metabolism, and excretion of chemicals in various species. rjpbr.com PBTK models have been developed for retrorsine in mice and rats to predict liver toxicity and translate in vitro data to in vivo dose-response scenarios. nih.govresearchgate.net These models are built on parameters such as intestinal absorption, plasma protein binding, hepatic metabolic clearance, and renal excretion. nih.gov
The use of this compound can significantly refine these models. By conducting kinetic studies with the deuterated analog, researchers can obtain more precise data on metabolic rates and pathway fluxes without the confounding influence of endogenous background signals. This enhanced data quality improves the accuracy of model calibration and validation. nih.gov A refined PBTK model, strengthened by data from this compound studies, can be more reliably extrapolated to humans, providing a more robust tool for risk assessment and reducing the reliance on animal testing. rjpbr.comd-nb.info
Development of Novel High-Throughput Analytical Platforms for Deuterated Compounds
The increasing use of deuterated compounds like this compound necessitates the development of advanced, high-throughput analytical platforms. Current methods often rely on traditional liquid chromatography-mass spectrometry (LC-MS), which can be a bottleneck in large-scale studies. acs.org
Future advancements will likely focus on integrating automated sample preparation with cutting-edge mass spectrometry techniques. nih.gov Technologies such as Acoustic Ejection Mass Spectrometry (AEMS) and automated Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) platforms offer the potential for rapid analysis. nih.govgenedata.com Adapting these systems for the specific analysis of deuterated small molecules could enable high-throughput screening of this compound metabolism across various in vitro systems or in numerous samples from in vivo studies, accelerating the pace of research. acs.orgresearchgate.net
Exploration of Structure-Activity Relationships and Isotope Effects using Deuterated Analogs
Deuterating a molecule at a specific site can slow down metabolic reactions that involve the cleavage of the carbon-deuterium (C-D) bond compared to the corresponding carbon-hydrogen (C-H) bond. This phenomenon, known as the kinetic isotope effect (KIE), is a powerful tool for studying reaction mechanisms. researchgate.netnih.gov
By synthesizing different deuterated analogs of retrorsine, including this compound, researchers can probe its metabolic activation pathways. nih.gov For instance, if deuteration at a specific position significantly reduces the formation of a toxic metabolite, it indicates that C-H bond breaking at that site is a rate-limiting step in the bioactivation process. nih.gov This approach helps to build detailed structure-activity relationships (SAR), clarifying which molecular positions are critical for toxicity. nih.gov Such studies can explain why structurally similar pyrrolizidine (B1209537) alkaloids exhibit different potencies and provide a mechanistic basis for their toxicity. nih.govresearchgate.net
Elucidation of Uncharted Mechanistic Pathways utilizing Advanced In Vitro Systems
While much is known about the primary bioactivation of retrorsine to its pyrrolic metabolites via cytochrome P450 enzymes, more subtle or previously uncharted mechanistic pathways may exist. nih.govresearchgate.net The use of this compound in conjunction with advanced in vitro systems can help uncover these novel pathways.
Instead of relying solely on liver microsomes, future studies will increasingly use more complex models such as 3D liver spheroids, organ-on-a-chip technology, and co-cultures of hepatocytes with other cell types. These systems better replicate the complex microenvironment of the human liver. nih.gov By introducing this compound into these models and using sensitive mass spectrometry to trace the label, researchers can identify minor or transient metabolites that might be missed in simpler systems. This can lead to a more complete understanding of the compound's detoxification pathways and the full spectrum of its bioactivation mechanisms. nih.gov
Q & A
Basic Research Questions
Q. How can researchers validate the identity and purity of Retrorsine-d4 in synthesized batches?
- Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (e.g., -NMR and -NMR) with high-resolution mass spectrometry (HRMS) to confirm structural integrity. For purity, use reversed-phase HPLC with UV detection at 220–280 nm, comparing retention times and peak areas against non-deuterated Retrorsine standards. Report deviations in deuterium incorporation using isotopic abundance analysis .
Q. What experimental designs are optimal for quantifying this compound in biological matrices (e.g., plasma, liver tissue)?
- Methodological Answer : Employ liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope dilution. Calibrate using a deuterated internal standard (e.g., this compound itself) to correct matrix effects. Validate linearity (1–1000 ng/mL), recovery (>85%), and precision (CV <15%) per FDA bioanalytical guidelines. Include negative controls to rule out endogenous interference .
Q. How should stability studies for this compound be designed under varying storage conditions?
- Methodological Answer : Conduct accelerated stability testing at 25°C/60% RH and 40°C/75% RH for 1–3 months. Monitor degradation via LC-MS and quantify residual potency. For freeze-thaw stability, subject samples to ≥3 cycles (-80°C to 25°C) and compare analyte recovery. Include deuterium loss assessment using isotopic ratio mass spectrometry .
Q. What criteria determine the selection of this compound as an internal standard in pharmacokinetic studies?
- Methodological Answer : Ensure structural similarity to the analyte (non-deuterated Retrorsine) to match extraction efficiency and ionization. Validate by spiking this compound into blank matrices and confirming minimal cross-talk (<5%) in MS detection channels. Cross-check with deuterium retention data under experimental conditions .
Q. How can researchers assess the impact of this compound’s deuterium substitution on its biochemical activity?
- Methodological Answer : Compare IC values of this compound and non-deuterated Retrorsine in enzyme inhibition assays (e.g., CYP450 isoforms). Use kinetic isotope effect (KIE) analysis to quantify rate differences in metabolic pathways. Validate with molecular docking simulations to assess deuterium-induced conformational changes .
Advanced Research Questions
Q. How can conflicting data on this compound’s metabolic pathways be resolved across independent studies?
- Methodological Answer : Perform meta-analysis using PRISMA guidelines to identify heterogeneity sources (e.g., species-specific CYP450 expression, dosing regimens). Replicate key studies under standardized conditions, and apply multivariate statistics (e.g., PCA) to isolate confounding variables. Cross-validate with in silico metabolic prediction tools .
Q. What strategies optimize the detection of this compound adducts in proteomic studies?
- Methodological Answer : Use immunoprecipitation with anti-pyrrolizidine alkaloid antibodies followed by LC-HRMS/MS. Employ data-dependent acquisition (DDA) for untargeted adduct screening and parallel reaction monitoring (PRM) for quantification. Validate adduct identity via synthetic peptide standards and deuterium retention patterns .
Q. How do species-specific differences in this compound toxicity mechanisms inform translational research design?
- Methodological Answer : Conduct comparative toxicogenomics in rodent and human hepatocyte models. Profile mRNA expression (RNA-seq) of detoxification enzymes (e.g., GST, UGT) and correlate with LC-MS-based metabolite quantification. Use interspecies scaling models to extrapolate safe dosing thresholds .
Q. What experimental frameworks address this compound’s synergistic effects with co-administered hepatotoxins?
- Methodological Answer : Apply factorial design experiments to test combinations (e.g., this compound + aflatoxin B1). Use Chou-Talalay synergy indices to quantify interactions. Mechanistically validate via transcriptomics (e.g., Nrf2 pathway activation) and histopathology scoring of liver sections .
Q. How can long-term genomic instability from this compound exposure be modeled in vitro?
- Methodological Answer : Establish 3D liver spheroid cultures exposed to subchronic this compound doses. Assess DNA damage via γH2AX foci quantification and Comet assays. Perform whole-genome sequencing to identify mutation signatures, and validate with CRISPR-Cas9 knockouts of repair genes (e.g., BRCA1) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
